molecular formula C29H32N4O3 B14097004 6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol

6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol

Cat. No.: B14097004
M. Wt: 484.6 g/mol
InChI Key: PCPWLTCTAROBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a phenylpiperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a methoxyphenyl group, typically using a Friedel-Crafts alkylation reaction.

    Attachment of the phenylpiperazine moiety: This can be done through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a phenylpiperazine compound in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methylphenol
  • 3-[2-(4-phenylpiperazin-1-yl)ethoxy]-2-methylphenol
  • 6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol

Uniqueness

6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C29H32N4O3

Molecular Weight

484.6 g/mol

IUPAC Name

6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol

InChI

InChI=1S/C29H32N4O3/c1-21-27(36-19-18-32-14-16-33(17-15-32)23-6-4-3-5-7-23)13-12-25(29(21)34)28-26(20-30-31-28)22-8-10-24(35-2)11-9-22/h3-13,20,34H,14-19H2,1-2H3,(H,30,31)

InChI Key

PCPWLTCTAROBQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)C2=C(C=NN2)C3=CC=C(C=C3)OC)OCCN4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.